molecular formula C23H18ClN3O5 B11611201 ethyl (3-{(Z)-[1-(4-chlorophenyl)-2-hydroxy-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate

ethyl (3-{(Z)-[1-(4-chlorophenyl)-2-hydroxy-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B11611201
M. Wt: 451.9 g/mol
InChI Key: NKAZYRKOIUBXMQ-WQRHYEAKSA-N
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Description

ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes an indole ring, a diazinane ring, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple steps, including the formation of the indole ring and the subsequent attachment of the diazinane and chlorophenyl groups. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring

Chemical Reactions Analysis

ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the diazinane ring to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C23H18ClN3O5

Molecular Weight

451.9 g/mol

IUPAC Name

ethyl 2-[3-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C23H18ClN3O5/c1-2-32-20(28)13-26-12-14(17-5-3-4-6-19(17)26)11-18-21(29)25-23(31)27(22(18)30)16-9-7-15(24)8-10-16/h3-12H,2,13H2,1H3,(H,25,29,31)/b18-11-

InChI Key

NKAZYRKOIUBXMQ-WQRHYEAKSA-N

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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